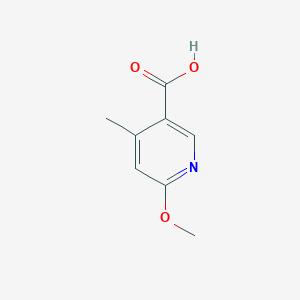
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis involves multi-step organic reactions, starting with the chlorination of pyridine to form 3-chloropyridine. This intermediate is then reacted with pyrrolidine and phenylsulfonyl propanone under controlled conditions.
Industrial Production Methods: : Scaling up to industrial levels requires optimizing reaction conditions to increase yield and purity. Factors such as solvent choice, reaction temperature, and time are meticulously controlled.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : It can be oxidized under harsh conditions.
Reduction: : Typically resistant to reduction due to the stability of its substituents.
Substitution: : Undergoes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : KMnO₄ or H₂O₂ for oxidation.
Reducing agents: : NaBH₄ is ineffective due to its resistance.
Substitution: : Catalysts like palladium for facilitating reactions.
Major Products
Oxidation: : Forms sulfoxides and sulfones.
Substitution: : Leads to a variety of derivatives depending on the nucleophiles or electrophiles used.
Aplicaciones Científicas De Investigación
Chemistry
Intermediate: : Used in the synthesis of more complex molecules.
Biology
Bioactive Compounds: : Potential precursor for designing biologically active molecules.
Medicine
Pharmaceuticals: : Investigated for potential therapeutic properties.
Industry
Material Science: : Potential use in designing advanced materials.
Mecanismo De Acción
This compound interacts with biological molecules by binding to specific receptors or enzymes, modifying their function. Its molecular structure allows it to participate in a range of biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Uniqueness: : The 3-chloropyridin-4-yl moiety provides unique reactivity and biological activity.
Similar Compounds
1-(3-Chloropyridin-4-yl)piperidine-3-sulfonamide
1-(3-Chloropyridin-4-yl)-2-phenylsulfonyl-1-pyrrolidine
These compounds share structural motifs, but the presence of different functional groups alters their chemical and biological properties.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c19-16-12-20-9-6-17(16)25-14-7-10-21(13-14)18(22)8-11-26(23,24)15-4-2-1-3-5-15/h1-6,9,12,14H,7-8,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVMJZNOYFTFTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 4-[1-(4-hydroxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate](/img/structure/B2673360.png)

![5-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2673363.png)





![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2673370.png)
![2-(methylsulfanyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2673371.png)
